molecular formula C21H28O4 B1211407 4-Acetoxy-4-androstene-3,17-dione CAS No. 61630-32-8

4-Acetoxy-4-androstene-3,17-dione

Cat. No.: B1211407
CAS No.: 61630-32-8
M. Wt: 344.4 g/mol
InChI Key: LRXSFNGKRCOHRS-VMRCMBGLSA-N
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Biochemical Analysis

Biochemical Properties

4-Acetoxy-4-androstene-3,17-dione functions primarily as an aromatase inhibitor, which means it inhibits the enzyme aromatase (estrogen synthetase) responsible for converting androgens into estrogens . By inhibiting aromatase, this compound reduces estrogen levels, which can be beneficial in treating estrogen-dependent conditions. The compound interacts with various biomolecules, including enzymes like aromatase and proteins involved in estrogen synthesis. These interactions are crucial for its inhibitory effects on estrogen production.

Cellular Effects

This compound has significant effects on cellular processes, particularly in cells that rely on estrogen signaling. In estrogen-dependent cells, such as certain breast cancer cells, the compound can reduce cell proliferation by lowering estrogen levels . This reduction in estrogen can also impact cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell growth and potentially inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The compound’s binding interactions with aromatase are critical for its function as an aromatase inhibitor. Additionally, this compound may influence gene expression by altering the hormonal environment within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound has been shown to be stable under controlled conditions, but its long-term effects on cellular function can depend on factors such as dosage and duration of exposure . Studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of estrogen production and long-term changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits aromatase activity and reduces estrogen levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in reproductive function and potential liver toxicity. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism. The compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which convert it into other steroidal intermediates . These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is crucial for its function as an aromatase inhibitor, as it needs to reach the sites of estrogen synthesis to be effective.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum, where aromatase is predominantly found . This localization is essential for its inhibitory effects on aromatase activity. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific organelles and its overall activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-4-androstene-3,17-dione can be synthesized from phytosterols through microbial transformation. Mycobacterium strains are commonly used for this purpose. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then acetylated to form this compound . The reaction conditions typically include the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9α-hydroxylase .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes using engineered Mycobacterium strains. These strains are optimized to increase the yield of the desired product. The fermentation process is followed by extraction and purification steps to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-androstene-3,17-dione.

    Reduction: It can be reduced to form 4-androsten-4-ol-3,17-dione.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like hydrobromic acid and acetic anhydride are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-androstene-3,17-dione

    Reduction: 4-androsten-4-ol-3,17-dione

    Substitution: Various derivatives depending on the substituent introduced

Comparison with Similar Compounds

Properties

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)25-19-16-5-4-13-14-6-7-18(24)21(14,3)10-8-15(13)20(16,2)11-9-17(19)23/h13-15H,4-11H2,1-3H3/t13-,14-,15-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXSFNGKRCOHRS-VMRCMBGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2CCC3C4CCC(=O)C4(CCC3C2(CCC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210647
Record name 4-Acetoxy-4-androstene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-32-8
Record name 4-Acetoxy-4-androstene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61630-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-4-androstene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061630328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetoxy-4-androstene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-acetoxy-4-androstene-3,17-dione exert its antifertility effect?

A1: this compound functions as an aromatase inhibitor. [, ] Aromatase, also known as estrogen synthetase, is the enzyme responsible for converting androgens into estrogens. By inhibiting aromatase, this compound effectively reduces estrogen production. [] This reduction in estrogen levels disrupts crucial events in the reproductive cycle, such as ovulation and implantation, ultimately leading to antifertility effects. []

Q2: What is the impact of this compound on estrogen-dependent processes?

A2: Research demonstrates that this compound significantly impacts estrogen-dependent processes. For example, in rat studies, it substantially reduced the proestrus estrogen surge and inhibited the subsequent LH surge, essential for ovulation. [] This effect is reversible, as co-administration of estradiol with this compound reversed the inhibition of mating behavior. [] Furthermore, the compound interfered with implantation in rats, an estrogen-dependent process. []

Q3: How does this compound affect steroidogenesis in preovulatory follicles?

A3: In vitro studies using rat preovulatory follicles showed that this compound significantly impacts steroidogenesis. [] Aside from inhibiting estradiol secretion by blocking aromatase, the compound increased the accumulation of testosterone and progesterone, particularly in the presence of LH. [] This suggests that this compound may influence steroidogenesis beyond simply inhibiting aromatization. []

Q4: Are there any known interactions of this compound with other androgens?

A5: Research indicates potential interactions between this compound and other androgens. In studies exploring the role of estrogens in regulating granulosa cell aromatase activity, this compound blocked the enhancement of FSH-induced aromatase activity by both testosterone and dihydrotestosterone. [] This suggests that the compound might interfere with the metabolism and action of other androgens, particularly those metabolized by aromatase. []

Q5: Are there any known effects of this compound on spermatogenesis?

A6: Research suggests a potential indirect impact of this compound on spermatogenesis. A study using 19-hydroxy-testosterone (19-OHT), an estrogen precursor, in immature rats found that 19-OHT significantly impaired spermatogenesis. [] While the study doesn't directly investigate this compound's effect on spermatogenesis, it highlights the potential impact of disrupting the androgen-estrogen balance on this process. Further research is needed to directly assess the compound's effect on spermatogenesis.

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